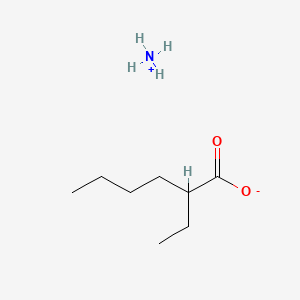
Hexanoic acid, 2-ethyl-, ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanoic acid, 2-ethyl-, ammonium salt is an organometallic compound with the molecular formula C₈H₁₉NO₂. It is commonly used in various industrial applications due to its unique chemical properties. This compound is a salt formed from 2-ethylhexanoic acid and ammonium hydroxide. It is known for its role as a catalyst in organic reactions and as a precursor in the synthesis of other chemical compounds .
准备方法
Synthetic Routes and Reaction Conditions: Hexanoic acid, 2-ethyl-, ammonium salt can be synthesized through the reaction of 2-ethylhexanoic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium at temperatures ranging from 20°C to 65°C. The reaction time can vary from 20 to 60 minutes, depending on the desired yield and purity .
Industrial Production Methods: In industrial settings, the production of ammonium 2-ethylhexanoate often involves the use of electrochemical methods. One such method includes the reaction of metals with 2-ethylhexanoic acid in the presence of an aliphatic alcohol and an electroconductive additive. This process is carried out in an electrolyzer, where the metal is introduced as an anode .
化学反应分析
Types of Reactions: Hexanoic acid, 2-ethyl-, ammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylates.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylates
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Hexanoic acid, 2-ethyl-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and as a stabilizer in various formulations.
作用机制
The mechanism of action of ammonium 2-ethylhexanoate involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of intermediate complexes, which lower the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in polymerization reactions, it helps in the formation of polymer chains by stabilizing the reactive intermediates .
相似化合物的比较
- Nickel 2-ethylhexanoate
- Barium 2-ethylhexanoate
- Lead 2-ethylhexanoate
Comparison: Hexanoic acid, 2-ethyl-, ammonium salt is unique due to its ammonium cation, which imparts different solubility and reactivity properties compared to its metal counterparts. For instance, nickel 2-ethylhexanoate is primarily used as a catalyst in cracking heavy hydrocarbons, while ammonium 2-ethylhexanoate is more versatile in its applications across various fields .
属性
分子式 |
C8H19NO2 |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
azanium;2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.H3N/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);1H3 |
InChI 键 |
JQQFHYGWOCWHFI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(=O)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one](/img/structure/B8677283.png)




![5-methyl-4-oxo-4,5,6,7-tetrahydro-2H-pyrrolo[3,4-c]pyridine-1-carbaldehyde](/img/structure/B8677336.png)
![1-(2-Hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8677343.png)

![Benzo[b]thiophene-2,3-dicarboxaldehyde](/img/structure/B8677370.png)





